molecular formula C13H18O2 B13315094 1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one

1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B13315094
M. Wt: 206.28 g/mol
InChI Key: RERKCZFWENXVTB-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one is an organic compound with a molecular formula of C12H18O2. This compound is characterized by the presence of a hydroxy group and two methyl groups attached to a phenyl ring, along with a dimethylpropanone moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-hydroxy-3,5-dimethylbenzoic acid.

    Reduction: Formation of 1-(4-hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    4-Hydroxy-3,5-dimethylacetophenone: Similar structure but lacks the dimethylpropanone moiety.

    4-Hydroxy-3,5-dimethoxyacetophenone: Contains methoxy groups instead of methyl groups.

    4-Hydroxy-3,5-dimethylbenzaldehyde: Similar phenyl ring structure but with an aldehyde group instead of a ketone.

Uniqueness: 1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one is unique due to the presence of both a hydroxy group and a dimethylpropanone moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H18O2/c1-8-6-10(7-9(2)11(8)14)12(15)13(3,4)5/h6-7,14H,1-5H3

InChI Key

RERKCZFWENXVTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)C(C)(C)C

Origin of Product

United States

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